![molecular formula C8H11BrN2 B8794165 [1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)
[1-(4-bromophenyl)ethyl]hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-bromophenyl)ethyl]hydrazine hydrochloride: is an organic compound that features a hydrazine group attached to an ethyl group, which is further connected to a phenyl ring substituted with a bromine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(4-bromophenyl)ethyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo compounds, nitroso derivatives.
Reduction: Amines, hydrazones.
Substitution: Substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [1-(4-bromophenyl)ethyl]hydrazine hydrochloride is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in the inhibition of tumor cell growth.
Industry:
Materials Science: this compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [1-(4-bromophenyl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
- [1-(4-Chloro-phenyl)-ethyl]-hydrazine
- [1-(4-Methyl-phenyl)-ethyl]-hydrazine
- [1-(4-Fluoro-phenyl)-ethyl]-hydrazine
Uniqueness:
- Bromine Substitution: The presence of the bromine atom at the para position imparts unique electronic and steric properties to the compound, influencing its reactivity and binding affinity.
- Hydrazine Group: The hydrazine moiety provides versatility in chemical transformations, making [1-(4-bromophenyl)ethyl]hydrazine hydrochloride a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3 |
Clave InChI |
SPUBBCLHGMXTGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


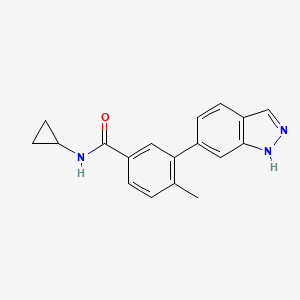

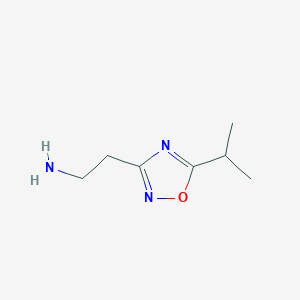
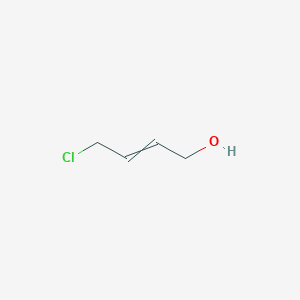
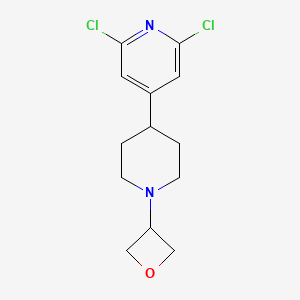
![7-Bromo-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8794112.png)
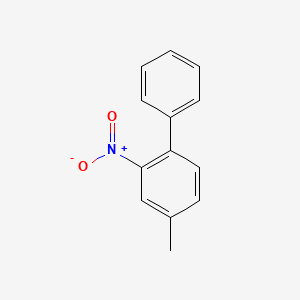
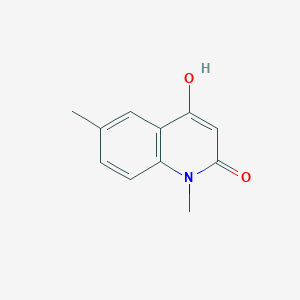
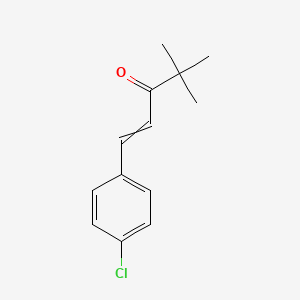
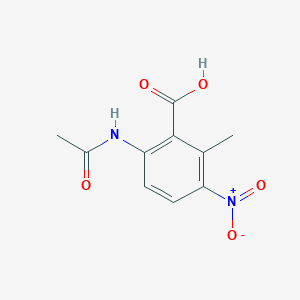
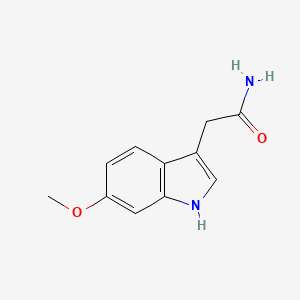
![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
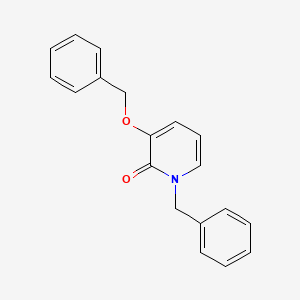
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
